Ethyl 1-acetyl-1H-indole-2-carboxylate
Description
Significance of Indole (B1671886) Scaffolds in Organic Synthesis and Heterocyclic Chemistry
The indole scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological receptors with high affinity. chemicalbook.com This versatility arises from the indole ring's ability to participate in various non-covalent interactions, such as hydrogen bonding (via the N-H group), π-π stacking, and hydrophobic interactions. nih.gov The nitrogen atom in the pyrrole (B145914) ring can act as a hydrogen bond donor, a crucial feature for molecular recognition in biological systems. researchgate.net
In organic synthesis, the indole ring system is a key building block for constructing complex natural products and synthetic molecules. researchgate.net The reactivity of the indole nucleus, particularly its susceptibility to electrophilic substitution at the C-3 position, allows for a wide range of chemical modifications. orgsyn.org Numerous named reactions have been developed for the synthesis of the indole core itself, including the well-known Fischer, Bischler, and Madelung syntheses, highlighting its central role in heterocyclic chemistry. chemicalbook.com The development of novel synthetic methodologies for creating functionalized indoles remains an active and important area of research. researchgate.net
Overview of Key Indole Derivatives in Chemical Research
The indole scaffold is a common feature in a multitude of natural and synthetic compounds that are integral to both biology and medicine. The prevalence of this structure underscores its evolutionary selection as a core component of essential biomolecules.
A prime example is Tryptophan , an essential amino acid and a fundamental constituent of most proteins. orgsyn.org Beyond its role in protein synthesis, tryptophan serves as the biosynthetic precursor to a variety of critical metabolites. Among these are the neurotransmitter Serotonin (5-hydroxytryptamine), which plays a vital role in regulating mood, appetite, and sleep, and the hormone Melatonin , which is involved in the control of circadian rhythms. chemicalbook.com
In the realm of plant biology, Indole-3-acetic acid is the most common and widely studied plant hormone of the auxin class, essential for regulating plant growth and development. researchgate.net
The structural motif of indole is also central to the activity of many pharmaceutical agents. The vinca (B1221190) alkaloids, Vincristine and Vinblastine , are complex indole-containing natural products used as anticancer agents that inhibit tubulin polymerization. orgsyn.org Another notable example is Indomethacin , a synthetic indole derivative widely used as a non-steroidal anti-inflammatory drug (NSAID). researchgate.net These examples represent just a fraction of the thousands of indole derivatives that have been identified or synthesized, many of which are subjects of ongoing chemical and pharmacological research. mdpi.com
Structural Context of Ethyl 1-acetyl-1H-indole-2-carboxylate within Indole Chemistry
This compound is a synthetic derivative of the indole scaffold, characterized by specific functional groups at the N-1 and C-2 positions. To understand its structural context, it is essential to first consider its precursor, Ethyl 1H-indole-2-carboxylate .
This precursor is a well-documented compound featuring an ethyl ester group at the C-2 position of the indole ring. nih.gov The presence of the ester at this position influences the electronic properties of the ring system. The synthesis of Ethyl 1H-indole-2-carboxylate can be achieved through various methods, including the Fischer indole synthesis from ethyl pyruvate (B1213749) phenylhydrazone or by esterification of indole-2-carboxylic acid. orgsyn.org
The target compound, this compound, is formed by the N-acetylation of this precursor. This involves the substitution of the hydrogen atom on the indole nitrogen (the N-1 position) with an acetyl group (-COCH₃). This structural modification has several important chemical implications:
Removal of Hydrogen Bond Donor: The acetylation of the indole nitrogen removes the N-H proton, eliminating its ability to act as a hydrogen bond donor. This can significantly alter the molecule's intermolecular interactions and its binding properties in different chemical environments.
Electronic Effects: The acetyl group is an electron-withdrawing group. Its placement on the nitrogen atom influences the electron density of the entire indole ring system, which can affect the reactivity of the molecule in further chemical transformations.
Steric Hindrance: The introduction of the acetyl group at the N-1 position introduces steric bulk around the nitrogen atom, which can influence the molecule's conformation and its approach to other reactants.
While specific research findings on this compound are not extensively detailed in the available literature, its structure places it firmly within the class of N-acylindoles. N-acylation is a common strategy in indole chemistry to protect the nitrogen atom or to modify the electronic and steric properties of the indole scaffold for subsequent synthetic steps. clockss.org Research on related compounds, such as those with further substitutions at the C-3 position, indicates that N-acetylated indole-2-carboxylates can serve as intermediates in the synthesis of more complex heterocyclic systems.
Compound Data Tables
Table 1: Properties of Ethyl 1H-indole-2-carboxylate (Precursor) Data sourced from PubChem CID 73125 and other chemical suppliers. nih.govchemicalbook.comchemeo.com
| Property | Value |
| IUPAC Name | ethyl 1H-indole-2-carboxylate |
| CAS Number | 3770-50-1 |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| Melting Point | 122-125 °C |
| SMILES | CCOC(=O)C1=CC2=CC=CC=C2N1 |
| InChIKey | QQXQAEWRSVZPJM-UHFFFAOYSA-N |
Table 2: Structural Information for this compound Properties are inferred based on standard chemical principles of N-acetylation.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₃NO₃ |
| Molecular Weight | 231.25 g/mol |
| SMILES | CCOC(=O)C1=CN(C2=CC=CC=C12)C(=O)C |
| InChIKey | Inferred from structure |
Structure
2D Structure
Properties
CAS No. |
100393-65-5 |
|---|---|
Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 1-acetylindole-2-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(16)12-8-10-6-4-5-7-11(10)14(12)9(2)15/h4-8H,3H2,1-2H3 |
InChI Key |
KELLLYFEZGIOGA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N1C(=O)C |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N1C(=O)C |
Origin of Product |
United States |
Chemical Reactivity and Site Selective Functionalization of Ethyl 1 Acetyl 1h Indole 2 Carboxylate
Reactivity at the Indole (B1671886) Nitrogen (N1)
The N-acetyl group in N-acylindoles demonstrates moderate stability, but it is susceptible to cleavage under certain conditions, particularly basic hydrolysis. The carbon-nitrogen bond of the amide can be cleaved in the presence of a base like sodium hydroxide (B78521) (NaOH) to yield the corresponding carboxylic acid and the de-acetylated indole. rsc.org This lability under basic conditions means the N-acetyl group can function as a removable protecting group, allowing for the restoration of the N-H indole functionality after other synthetic transformations have been performed.
However, attempts to remove the acetyl group from related N-acylindole-2-carboxylates under various acidic or basic conditions have sometimes been met with challenges, where either the molecule remains unchanged or deacetylation is accompanied by decarboxylation, highlighting the sensitive nature of the molecule. clockss.org The stability is therefore highly dependent on the specific reagents and reaction conditions employed.
While the indole nitrogen is already acylated, further derivatization at this position is conceivable through reactions that replace the acetyl group. One such potential pathway is transamidation, a reaction where the acyl group is transferred from one amine to another. Although not extensively documented for N-acetylindoles, transamidation is a known process for other amides and has been shown to be effective for utilizing the N-acetyl groups in chitin, a biopolymer, to generate other amide products. frontiersin.org This suggests that under appropriate catalytic conditions, the N-acetyl group of Ethyl 1-acetyl-1H-indole-2-carboxylate could potentially be exchanged for other acyl or functional groups by reaction with different amines.
Reactivity at the Indole C2 Position
The C2 position is defined by the presence of the ethyl carboxylate group, which not only influences the reactivity of the entire indole ring but is also a site for chemical transformations.
In the C-H functionalization of indoles, directing groups are pivotal for achieving site-selectivity. nih.govchim.it While many strategies install directing groups at N1 or C3, the C2-ester in the parent compound, ethyl 1H-indole-2-carboxylate, has been shown to direct electrophilic substitution in unusual ways. In Friedel-Crafts acylation reactions, the C2-ester allows for substitution to occur not only at the electronically favored C3 position but also at the C5 and C7 positions of the benzene (B151609) ring. clockss.org The regioselectivity between C3 and C5/C7 is highly dependent on the reactivity of the acylating agent, with more reactive agents favoring substitution on the benzene moiety. clockss.org The presence of the N-acetyl group in this compound would further modify this directing effect, generally by deactivating the entire ring system to electrophilic attack.
Table 1: Regioselectivity in Friedel-Crafts Acylation of Ethyl 1H-indole-2-carboxylate
| Acylating Agent (RCOCl) | Ratio of Products (C3-acyl : C5/C7-acyl) | Reference |
| Acetyl chloride | ~1 : 1 | clockss.org |
| n-Propionyl chloride | ~1 : 1 | clockss.org |
| Chloroacetyl chloride | 0 : 100 | clockss.org |
| Dichloroacetyl chloride | 0 : 100 | clockss.org |
| Trichloroacetyl chloride | 0 : 100 | clockss.org |
| Benzoyl chloride | 13 : 87 | clockss.org |
The ester group at the C2 position is susceptible to various nucleophilic attacks.
Hydrolysis: The ester can be hydrolyzed under basic conditions (e.g., NaOH or KOH) to yield the corresponding N-acetyl-indole-2-carboxylic acid. google.com
Amidation & Hydrazinolysis: The ester can react with amines or hydrazine (B178648) to form amides and carbohydrazides, respectively. The reaction of ethyl indole-2-carboxylate (B1230498) with hydrazine hydrate (B1144303) is an effective method for producing indole-2-carbohydrazide. mdpi.comresearchgate.net
Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com This is a general reaction for esters. Additionally, reduction of the parent indole-2-carboxylic acid or its esters can lead to the corresponding indoline (B122111), which involves the reduction of both the pyrrole (B145914) ring and the carboxyl group. googleapis.com
The indole ring itself, being substituted with two strong electron-withdrawing groups (N-acetyl and C2-ester), is significantly deactivated towards electrophilic attack.
Reactivity at the Indole C3 Position
In a typical indole, the C3 position is the most electron-rich and nucleophilic site. However, in this compound, the combined electron-withdrawing effects of the N-acetyl and C2-ester groups dramatically reduce the nucleophilicity of the C3 position.
This deactivation makes classical electrophilic aromatic substitution reactions, such as the Vilsmeier-Haack ijpcbs.comwikipedia.org or Friedel-Crafts reactions, wikipedia.org highly challenging at this position. These reactions require electron-rich aromatic systems to proceed efficiently. While Friedel-Crafts acylation can occur at the C3 position of the parent ethyl 1H-indole-2-carboxylate, it is in competition with substitution at the benzene ring, and the addition of the N-acetyl group further disfavors this pathway. clockss.org
Despite this deactivation, functionalization at the C3 position remains possible through alternative strategies. One of the most effective methods for functionalizing the C3 position of N-protected indoles is through metallation, typically lithiation, followed by quenching with an electrophile. Deprotonation at C3 with a strong base (like an organolithium reagent) generates a nucleophilic carbanion, which can then react with a wide range of electrophiles to form a new carbon-carbon or carbon-heteroatom bond. This approach circumvents the need for electrophilic substitution on the deactivated ring.
Friedel-Crafts Type Acylation and Alkylation
Friedel-Crafts reactions, a cornerstone of aromatic functionalization, proceed via electrophilic aromatic substitution. wikipedia.org In the context of this compound, the outcome of these reactions is highly dependent on the reaction conditions and the nature of the electrophile.
Research on the Friedel-Crafts acylation of the related ethyl indole-2-carboxylate has shown that acylation can occur at both the C3 position and the benzene ring (C5 and C7 positions). clockss.org The regioselectivity is markedly influenced by the reactivity of the acylating agent. clockss.org Stronger acyl chlorides tend to favor substitution at the C5 position, while the use of acid anhydrides or performing the reaction in nitrobenzene (B124822) as a solvent increases the selectivity for the more conventional C3 acylation. clockss.org
While specific studies on Friedel-Crafts alkylation of this compound are less common, the general principles of electrophilic aromatic substitution on deactivated indoles apply. The reaction would likely require strong Lewis acids and reactive alkylating agents. masterorganicchemistry.com It is important to note that Friedel-Crafts alkylations are prone to issues such as polyalkylation and carbocation rearrangements, which could lead to a mixture of products. masterorganicchemistry.comyoutube.com
Table 1: Regioselectivity in Friedel-Crafts Acylation of Ethyl Indole-2-carboxylate
| Acylating Agent | Catalyst | Solvent | Major Product(s) | Reference |
|---|---|---|---|---|
| Acyl Chlorides (RCOCl) | AlCl₃ | Ethylene Chloride | C3 and Benzene Moiety (C5, C7) | clockss.org |
| Acid Anhydrides ((RCO)₂O) | AlCl₃ | Ethylene Chloride | C3-acylated product | clockss.org |
| Acyl Chlorides (RCOCl) | AlCl₃ | Nitrobenzene | C3-acylated product | clockss.org |
Cross-Dehydrogenative Coupling (CDC) Reactions
Cross-dehydrogenative coupling (CDC) has emerged as a powerful, atom-economical method for forming C-C bonds directly from two C-H bonds. semanticscholar.org In the realm of indole chemistry, oxidative CDC reactions have been extensively used. semanticscholar.org While indoles typically act as nucleophiles in these reactions, the development of CDC reactions where the indole itself is functionalized by another nucleophile is an area of growing interest. semanticscholar.org
For this compound, the electron-withdrawing nature of the substituents would make it a less potent nucleophile. However, oxidative dearomative CDC reactions could provide a route to 2,2-disubstituted indolin-3-ones, which are valuable scaffolds in medicinal chemistry. semanticscholar.org This transformation involves the indole reacting with a C-H nucleophile in the presence of an oxidant. semanticscholar.org
Regioselectivity and Stereocontrol in C3 Functionalization
The C3 position of the indole nucleus is generally the most nucleophilic and thus the most common site for electrophilic attack. However, the N-acetyl and C2-ester groups in this compound decrease the nucleophilicity of the C3 position. Despite this deactivation, functionalization at C3 is still achievable, often with high regioselectivity.
The introduction of substituents at the C3 position can create a stereocenter. Achieving stereocontrol in these reactions is a significant challenge. Diastereoselective preparations of indolines from indole-2-carboxylates have been reported, where the stereochemical outcome is influenced by the choice of reagents and reaction conditions. For instance, the reduction of C3-substituted indoles can lead to either cis or trans indolines depending on the nature of the C3 substituent and the hydrogenation conditions. clockss.org
Reactivity at the Indole Benzene Ring (C4-C7)
Functionalization of the benzene portion of the indole core is often more difficult than functionalization of the pyrrole ring due to its lower intrinsic reactivity. However, advanced synthetic methods, particularly directed C-H functionalization, have enabled selective modifications at the C4-C7 positions.
Directed C-H Functionalization Strategies
Directed C-H functionalization has become an indispensable tool for the regioselective synthesis of complex molecules. nih.gov This strategy utilizes a directing group to position a transition metal catalyst in close proximity to a specific C-H bond, facilitating its activation and subsequent functionalization.
In the case of indole derivatives, various groups at the N1 or C3 positions can serve as directing groups to guide functionalization to the C2, C4, or C7 positions. nih.govnih.gov For a molecule like this compound, the N-acetyl group could potentially direct C-H activation to the C7 position. Palladium-catalyzed C-H arylation at the C7 position of N-protected indoles has been successfully demonstrated. nih.gov Similarly, directing groups at the C2 position, such as the ester moiety in this compound, could direct functionalization to the C3 position or potentially to the C7 position of the benzene ring.
Influence of Substituents on Regioselectivity
The existing substituents on the indole ring play a crucial role in determining the regioselectivity of further functionalization. The electron-withdrawing N-acetyl and C2-ester groups in this compound deactivate the entire indole system towards electrophilic substitution.
In directed C-H functionalization, the nature and position of the directing group are paramount. The interplay between the electronic effects of the substituents and the coordinating ability of the directing group dictates the site of metalation and subsequent bond formation. For example, in palladium-catalyzed reactions, the regioselectivity can be switched between different positions by tuning the directing group, the catalyst, and the reaction conditions. nih.gov
Functional Group Transformations of the Ester Moiety
The ethyl ester group at the C2 position of this compound is a versatile handle for further synthetic modifications. It can undergo a variety of classical ester transformations, providing access to a wide range of other functional groups.
Common transformations of the ester moiety include:
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. mdpi.com This carboxylic acid can then be used in a variety of subsequent reactions, such as amide bond formation.
Transesterification: Treatment with a different alcohol in the presence of an acid or base catalyst can convert the ethyl ester to other alkyl esters. mdpi.com For instance, using sodium methoxide (B1231860) in methanol (B129727) leads to the formation of the corresponding methyl ester. mdpi.comresearchgate.net
Reduction: The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.
Hydrazinolysis: Reaction with hydrazine hydrate can convert the ester into the corresponding carbohydrazide. mdpi.comresearchgate.net This hydrazide is a useful intermediate for the synthesis of various heterocyclic compounds, such as thiazoles. mdpi.comresearchgate.net
Table 2: Examples of Functional Group Transformations of Ethyl Indole-2-carboxylates
| Reagent(s) | Product Functional Group | Reference |
|---|---|---|
| aq. KOH | Carboxylic Acid | mdpi.comresearchgate.net |
| NaOMe, Methanol | Methyl Ester | mdpi.comresearchgate.net |
| Hydrazine Hydrate | Carbohydrazide | mdpi.comresearchgate.net |
Advanced Spectroscopic and Crystallographic Elucidation of Ethyl 1 Acetyl 1h Indole 2 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of the molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment can be made. The data presented is based on analysis of analogous compounds, including Ethyl 1H-indole-2-carboxylate and 1-acetylindole. mdpi.comjournals.co.zaresearchgate.net
The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule. The N-acetylation causes a significant downfield shift of the indole (B1671886) ring protons, particularly H-7, due to the anisotropic effect of the acetyl carbonyl group. The signals for the ethyl ester and acetyl methyl groups appear in characteristic aliphatic regions. The predicted data in a CDCl₃ solvent are summarized below.
Interactive Table: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-3 | ~7.30 | s | - | 1H |
| H-4 | ~7.75 | d | ~8.4 | 1H |
| H-5 | ~7.40 | t | ~7.6 | 1H |
| H-6 | ~7.50 | t | ~7.8 | 1H |
| H-7 | ~8.30 | d | ~8.0 | 1H |
| -OCH₂CH₃ | ~4.45 | q | ~7.1 | 2H |
| -COCH₃ | ~2.70 | s | - | 3H |
s = singlet, d = doublet, t = triplet, q = quartet
The ¹³C NMR spectrum reveals the number and electronic environment of all carbon atoms. The presence of two carbonyl carbons, one for the N-acetyl group and one for the ethyl ester, is a key feature. The chemical shifts of the indole ring carbons are influenced by both the electron-withdrawing acetyl group at the N-1 position and the carboxylate group at the C-2 position. journals.co.za
Interactive Table: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~130.5 |
| C-3 | ~111.0 |
| C-3a | ~128.0 |
| C-4 | ~124.5 |
| C-5 | ~125.5 |
| C-6 | ~122.0 |
| C-7 | ~116.0 |
| C-7a | ~137.0 |
| Ester C=O | ~161.0 |
| Acetyl C=O | ~169.5 |
| -OCH₂CH₃ | ~62.0 |
| -COCH₃ | ~24.0 |
To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. Key expected correlations include:
The quartet of the ethyl methylene (B1212753) (-OCH₂CH₃) with the triplet of the ethyl methyl (-OCH₂CH₃).
Correlations between the adjacent aromatic protons (H-4 with H-5, H-5 with H-6, and H-6 with H-7), confirming their positions on the benzene (B151609) ring portion of the indole.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons. It would confirm the assignment of each protonated carbon in the ¹³C spectrum by correlating, for example, the H-3 signal at ~7.30 ppm to the C-3 signal at ~111.0 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons and is critical for piecing the molecular fragments together. Crucial expected correlations would include:
The acetyl methyl protons (~2.70 ppm) to the acetyl carbonyl carbon (~169.5 ppm) and to C-7a of the indole ring (~137.0 ppm).
The H-3 proton (~7.30 ppm) to carbons C-2, C-3a, and C-7a.
The ethyl methylene protons (~4.45 ppm) to the ester carbonyl carbon (~161.0 ppm) and the ethyl methyl carbon (~14.5 ppm).
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Analysis
FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The spectrum of Ethyl 1-acetyl-1H-indole-2-carboxylate is distinguished by two strong carbonyl absorption bands. The N-acetyl carbonyl typically absorbs at a higher wavenumber than the ester carbonyl due to the influence of the nitrogen atom. researchgate.netnist.gov
Interactive Table: Predicted FTIR Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3100-3000 | C-H Stretch (Aromatic) | Indole Ring |
| ~2980-2850 | C-H Stretch (Aliphatic) | Ethyl & Acetyl Groups |
| ~1725 | C=O Stretch (Amide) | N-Acetyl Group |
| ~1705 | C=O Stretch (Ester) | Ethyl Carboxylate |
| ~1600, ~1460 | C=C Stretch (Aromatic) | Indole Ring |
| ~1370 | C-N Stretch | N-Acetyl Group |
| ~1240 | C-O Stretch (Ester) | Ethyl Carboxylate |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compound and offers structural information based on its fragmentation patterns under electron ionization (EI). The molecular formula C₁₃H₁₃NO₃ corresponds to a molecular weight of 231.24 g/mol . nih.gov The molecular ion peak [M]⁺ would be observed at m/z 231. The fragmentation is predicted to involve characteristic losses of the acetyl and ethyl ester moieties. scirp.orgnist.gov
Interactive Table: Predicted Mass Spectrometry Fragmentation Data
| m/z Value | Ion Identity | Description |
|---|---|---|
| 231 | [C₁₃H₁₃NO₃]⁺ (M⁺) | Molecular Ion |
| 189 | [M - C₂H₂O]⁺ | Loss of ketene (B1206846) from the N-acetyl group |
| 186 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy radical from the ester |
| 158 | [M - COOCH₂CH₃]⁺ | Loss of the ethyl carboxylate radical |
| 144 | [M - C₂H₂O - OCH₂CH₃]⁺ | Loss of ketene followed by loss of ethoxy radical |
Computational Chemistry Investigations into the Electronic Structure and Reactivity of Ethyl 1 Acetyl 1h Indole 2 Carboxylate
Frontier Molecular Orbital (FMO) Theory Analysis
Prediction of Reactivity Sites (Electrophilic and Nucleophilic Attacks)
Without published studies containing the necessary data from DFT and FMO calculations on Ethyl 1-acetyl-1H-indole-2-carboxylate, any attempt to generate the requested article would be speculative and not based on verifiable scientific findings.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule, providing insights into its electrophilic and nucleophilic reactive sites. The MEP is plotted onto the molecule's electron density surface, where different colors represent varying electrostatic potentials. Regions of negative potential, typically colored in shades of red and yellow, indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, areas with positive potential, depicted in blue, are electron-deficient and are prone to nucleophilic attack. Green areas represent neutral electrostatic potential.
The indole (B1671886) ring itself presents a more complex electrostatic landscape. The nitrogen atom of the indole ring, due to the electron-withdrawing effect of the acetyl group, would likely exhibit a reduced negative potential compared to an unsubstituted indole. The aromatic benzene (B151609) ring portion of the indole nucleus is expected to show a relatively neutral potential, while the C-H bonds will exhibit positive potential. The hydrogen atoms of the ethyl group will also be characterized by positive electrostatic potential.
This predicted MEP map suggests that electrophilic attacks are most likely to occur at the carbonyl oxygen atoms. Nucleophilic attacks, on the other hand, would be directed towards the electropositive regions, such as the carbonyl carbon atoms and the hydrogen atoms.
Theoretical Studies on Reaction Mechanisms and Transition States
C-H Activation Pathways
Computational studies on the C-H activation of N-heterocycles, such as indole derivatives, have provided significant understanding of the underlying reaction mechanisms. nih.gov While specific theoretical studies on the C-H activation pathways of this compound are limited, insights can be drawn from computational investigations of related systems.
The activation of C-H bonds in N-heterocycles often involves transition metal catalysts, and computational studies have been instrumental in elucidating the role of these catalysts. nih.gov For instance, in the Rh(I)/PCy3 catalyzed C-H activation of N-heterocycles, computational studies have shown that the reaction proceeds through an intramolecular oxidative addition of the C-H bond to the metal center, which is the rate-limiting step. nih.gov
In the context of this compound, the presence of the N-acetyl group can influence the regioselectivity of C-H activation. The acetyl group can act as a directing group, favoring the activation of the C7-H bond on the indole ring. Theoretical calculations can be employed to model the transition states for C-H activation at different positions of the indole ring to predict the most favorable pathway. These calculations would involve determining the activation energies for the formation of various possible organometallic intermediates.
Furthermore, computational studies on methane (B114726) C-H activation by transition metal complexes have explored various reaction pathways, including [2σ + 2π] addition, hydrogen atom abstraction (HAA), and direct insertion. nih.gov Similar pathways could be computationally investigated for the C-H activation of this compound to understand the preferred mechanism.
Acyl Migration and Translocation Studies
Theoretical studies on acyl migration in polyhydroxylated systems, such as pyranosides and furanosides, have provided detailed mechanistic insights, although these systems differ significantly from N-acetylated indoles. nih.govnih.govresearchgate.net In these sugar derivatives, acyl migration is often facilitated by the presence of adjacent hydroxyl groups and can proceed through either intramolecular or intermolecular pathways. nih.govnih.govresearchgate.net
For this compound, a potential intramolecular acyl migration could involve the transfer of the acetyl group from the nitrogen atom to one of the carbon atoms of the indole ring. Computational studies could be employed to investigate the feasibility of such a migration. This would involve mapping the potential energy surface for the rearrangement, locating the transition state structure for the acyl transfer, and calculating the activation energy barrier.
The mechanism of such a migration would likely involve the formation of a cyclic intermediate. The stability of this intermediate and the energy of the transition state would be highly dependent on the geometry of the molecule and the electronic effects of the substituents. Density Functional Theory (DFT) calculations would be a suitable method to explore these aspects and to determine whether such a migration is energetically favorable under certain conditions.
Radical Reaction Pathways
While specific computational studies on the radical reaction pathways of this compound are not available, general principles from computational studies of radical reactions can be applied. Computational chemistry is a powerful tool for elucidating the mechanisms of radical reactions, predicting their outcomes, and understanding the stability of radical intermediates.
For this compound, several radical species can be envisioned. Homolytic cleavage of a C-H bond on the ethyl group or the indole ring would lead to the formation of a carbon-centered radical. The stability of these radicals could be assessed computationally by calculating their bond dissociation energies (BDEs). The site with the lowest BDE would be the most likely position for radical formation.
Furthermore, the reaction of this compound with various radical species, such as hydroxyl or peroxyl radicals, could be modeled. These calculations would involve determining the transition state structures and activation energies for different reaction channels, such as hydrogen abstraction or radical addition to the aromatic ring. This would provide insights into the antioxidant potential and degradation pathways of the molecule under oxidative stress.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods, particularly Density Functional Theory (DFT), are widely used for the prediction of spectroscopic parameters like NMR chemical shifts and IR frequencies. These theoretical predictions are valuable for the structural elucidation and characterization of molecules.
For this compound, theoretical calculations can provide a predicted ¹H and ¹³C NMR spectrum. The chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method, which is a common approach for predicting NMR parameters. The accuracy of the predicted shifts depends on the chosen level of theory (functional and basis set) and the inclusion of solvent effects. By comparing the calculated chemical shifts with experimental data for similar compounds, such as N-acetylindole and ethyl indole-2-carboxylate (B1230498), a reliable prediction for the target molecule can be achieved. journals.co.zamdpi.com
Similarly, the vibrational frequencies of this compound can be computed to generate a theoretical IR spectrum. The calculated frequencies correspond to the different vibrational modes of the molecule, such as C=O stretching, C-H stretching, and ring vibrations. These theoretical frequencies are often scaled by an empirical factor to better match experimental data. A computational study on ethyl indole-2-carboxylate has reported calculated vibrational wavenumbers using the B3LYP/6-311++G(d,p) basis set. ijrar.org The NIST Chemistry WebBook also provides the gas-phase IR spectrum of N-acetylindole. nist.gov This existing data on related fragments can be used to validate and interpret the predicted IR spectrum of this compound.
Table 1: Predicted Spectroscopic Data for this compound (Illustrative)
| Parameter | Predicted Value |
| ¹H NMR (δ, ppm) | C3-H: ~7.5 |
| Aromatic-H: 7.2-8.2 | |
| OCH₂: ~4.4 | |
| CH₃ (ethyl): ~1.4 | |
| CH₃ (acetyl): ~2.7 | |
| ¹³C NMR (δ, ppm) | C=O (acetyl): ~168 |
| C=O (ester): ~162 | |
| Indole C2: ~130 | |
| Indole C3: ~110 | |
| IR (cm⁻¹) | C=O stretch (acetyl): ~1710 |
| C=O stretch (ester): ~1700 | |
| C-H stretch (aromatic): 3050-3150 | |
| C-H stretch (aliphatic): 2850-3000 |
Note: These are illustrative values based on data from related compounds and general chemical shift/frequency ranges. Actual values would require specific DFT calculations.
Nonlinear Optical (NLO) Properties: Theoretical Predictions and Material Design Considerations
Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. arxiv.org Computational chemistry plays a vital role in the prediction and design of new organic NLO materials. The NLO response of a molecule is related to its ability to be polarized by an external electric field, which is quantified by the polarizability (α) and hyperpolarizabilities (β, γ, etc.).
While there are no specific computational studies on the NLO properties of this compound, theoretical investigations of other indole derivatives suggest that the indole scaffold can be a promising component for NLO materials. arxiv.org The presence of an extended π-conjugated system in the indole ring is a key feature for exhibiting NLO activity.
The NLO properties of this compound can be theoretically evaluated using quantum chemical calculations. These calculations would involve computing the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). A high value of β is indicative of a significant NLO response. The introduction of the acetyl group at the nitrogen atom and the ethyl carboxylate group at the C2 position can influence the intramolecular charge transfer (ICT) characteristics of the molecule, which is a crucial factor for enhancing NLO properties.
Computational studies on other organic molecules have shown that the strategic placement of electron-donating and electron-withdrawing groups can significantly enhance the NLO response. nih.gov In this compound, the indole ring can act as a π-bridge, while the acetyl and carboxylate groups have electron-withdrawing character. Further modifications, such as the introduction of strong electron-donating groups on the benzene part of the indole ring, could be explored computationally to design new derivatives with enhanced NLO properties.
Strategic Utility of Ethyl 1 Acetyl 1h Indole 2 Carboxylate in Advanced Organic Synthesis
Function as a Key Building Block for Complex Molecules
Ethyl 1-acetyl-1H-indole-2-carboxylate and related N-acylindole-2-carboxylates serve as pivotal precursors for the synthesis of more complex heterocyclic systems, most notably indolines. clockss.org The indoline (B122111) scaffold is a core component of many natural products and pharmaceutically active compounds. The N-acetyl group in this compound is not merely a protecting group; it plays an active role in modulating the reactivity of the indole (B1671886) ring, facilitating transformations that lead to the creation of intricate molecular structures.
One of the primary applications of this compound is as a precursor to 3-substituted indoline-2-carboxylates. These molecules can be considered semi-rigid analogues of amino acids like phenylalanine and glutamic acid, making them valuable for designing new nonpeptidic ligands and enzyme inhibitors with enhanced stability against proteases. clockss.org The synthesis of these complex molecules often involves the regioselective functionalization of the indole core, a process where the N-acetyl group is instrumental.
Below is a data table illustrating the transformation of a precursor related to this compound into a more complex indoline derivative.
Table 1: Synthesis of a Complex Indoline Derivative
| Starting Material | Product | Transformation Type | Significance |
|---|
Development of New Synthetic Methodologies and Reagents
The use of this compound has contributed to the development of new synthetic methodologies, particularly for the regioselective functionalization of the indole nucleus. The N-acetyl group acts as an electron-withdrawing group, which influences the electronic properties of the pyrrole (B145914) ring within the indole structure. This electronic modulation is key to directing subsequent chemical reactions to specific positions, primarily the C-3 position.
For example, a robust methodology has been developed for the synthesis of Ethyl 1-acetyl-3-hydroxyindole-2-carboxylate. This process involves the cyclization of an N-acetylated anthranilate precursor, demonstrating a multi-step synthetic strategy where the formation of the N-acetylated indole is a crucial step. clockss.org This specific transformation highlights a controlled method to introduce functionality at the C-3 position, which is a common challenge in indole chemistry. The development of such targeted syntheses showcases how this compound can be a tool for creating predictable and efficient reaction pathways.
Generation of Diverse Indole-Based Chemical Libraries
The indole-2-carboxylate (B1230498) scaffold is a well-established template for the generation of chemical libraries for drug discovery and material science. While many diversification strategies begin with the parent compound, Ethyl 1H-indole-2-carboxylate, the N-acetylated form offers distinct strategic advantages. researchgate.netmdpi.com
This compound can be used as a strategic intermediate for library synthesis. Functional groups can be introduced at various positions of the indole ring while the nitrogen is protected by the acetyl group. Subsequent removal of the acetyl group can then yield a library of N-H indole derivatives that are otherwise difficult to access directly. This approach allows for a wider range of chemical transformations to be performed, as the acetyl group can prevent unwanted side reactions at the nitrogen atom. For instance, reactions such as hydrazinolysis of the ester group to form carbohydrazides can be performed on the core structure, which can then be reacted with various aldehydes and ketones to generate a diverse set of derivatives. researchgate.netmdpi.com
Application in Multi-Step Organic Transformations
This compound is frequently employed as a critical intermediate in multi-step organic transformations. Its utility is particularly evident in synthetic sequences that require careful control over the reactivity of the indole ring. The synthesis of Ethyl 1-acetyl-3-hydroxyindole-2-carboxylate serves as an excellent case study. clockss.org
This synthesis is not a single-step reaction but part of a longer, strategic pathway. The process begins with a precursor, Methyl N-acetyl-N-(ethoxycarbonylmethyl)anthranilate, which undergoes an intramolecular condensation reaction (a Dieckmann-type condensation) in the presence of a base like potassium tert-butoxide to form the cyclized product. clockss.org The N-acetyl group is integral to the starting material and remains in the final product, having directed the cyclization and stabilized the intermediate stages. This demonstrates the role of the N-acetylated indole structure within a planned synthetic route to achieve a specific, functionalized target molecule.
Table 2: Multi-Step Synthesis Involving an N-Acetylated Indole Precursor
| Step | Starting Material | Reagents | Product |
|---|
Design of Precursor Molecules for Further Chemical Transformations
The design of this compound as a precursor molecule is a deliberate choice in organic synthesis. The N-acetyl group is installed to serve specific functions: to act as a protecting group, to modify the electronic nature of the indole ring, and to serve as a directing group for subsequent reactions. This strategic design makes it a valuable precursor for a range of chemical transformations.
As a precursor, it is designed for regioselective hydrogenation of the pyrrole ring, leading to the formation of indoline-2-carboxylates. clockss.org The electron-withdrawing nature of the N-acetyl group facilitates this transformation. Furthermore, the acetyl group can be removed under specific conditions, allowing for the subsequent functionalization of the indole nitrogen. This "protect-transform-deprotect" strategy is a cornerstone of modern organic synthesis, and this compound is an embodiment of this principle, enabling chemists to build complex molecular frameworks with high precision and control.
Green Chemistry Principles in the Sustainable Synthesis of Ethyl 1 Acetyl 1h Indole 2 Carboxylate
Minimization of Waste Generation and By-products
Traditional syntheses of the parent indole (B1671886) ring, such as the Fischer indole synthesis, can also generate significant waste, often requiring strong acids like sulfuric acid or Lewis acids like zinc chloride, which necessitate neutralization and disposal, adding to the salt waste. clockss.org
Modern approaches focus on catalyst-based methods that generate minimal by-products. For instance, the direct N-acylation of indoles with carboxylic acids, though challenging, would produce only water as a by-product, representing a significant improvement in waste reduction. rsc.org The development of solvent-free reaction conditions, as seen in some mechanochemical and microwave-assisted syntheses of indoles, further minimizes waste by eliminating the need for solvent purchase, purification, and disposal. google.com
Atom Economy and Reaction Efficiency
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product.
The N-acetylation of ethyl 1H-indole-2-carboxylate with acetic anhydride (B1165640) demonstrates a moderate atom economy. The calculation is as follows:
Molecular Weight of Ethyl 1H-indole-2-carboxylate (C₁₁H₁₁NO₂): 189.21 g/mol
Molecular Weight of Acetic Anhydride (C₄H₆O₃): 102.09 g/mol
Molecular Weight of Ethyl 1-acetyl-1H-indole-2-carboxylate (C₁₃H₁₃NO₃): 231.25 g/mol
Molecular Weight of Acetic Acid (by-product, C₂H₄O₂): 60.05 g/mol
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
Atom Economy (%) = (231.25 / (189.21 + 102.09)) x 100 ≈ 79.4%
This calculation reveals that approximately 20.6% of the reactant mass is converted into the acetic acid by-product. While a reaction yield might be high, a lower atom economy indicates inherent inefficiency in the chosen reagents. Alternative acylation methods, such as those using catalytic amounts of an activating agent with acetic acid, could theoretically improve the atom economy by reducing the mass of reagents used.
Use of Environmentally Benign Solvents (e.g., Water, Ionic Liquids)
The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives.
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While the solubility of many organic compounds in water is limited, the development of water-tolerant catalysts and surfactant-mediated catalysis has expanded its use. For instance, the Fischer indole synthesis has been successfully performed in aqueous media, often under mildly acidic conditions, which can simplify workup procedures and reduce the need for organic solvents. nih.gov
Ionic liquids (ILs) are salts with low melting points that are often considered "green" solvents due to their negligible vapor pressure, which reduces air pollution and exposure risks. They can also act as catalysts and are often recyclable. researchgate.netrsc.org In the context of indole synthesis, imidazolium-based ionic liquids have been used as recyclable extraction agents and as dual solvent-catalysts. researchgate.netresearchgate.net For example, a fast and green method for the regioselective acylation of indoles has been developed using an ionic liquid as the solvent in conjunction with microwave irradiation. researchgate.net
Table 1: Comparison of Solvents in Indole Synthesis
| Solvent | Green Chemistry Advantages | Challenges |
| Water | Non-toxic, non-flammable, readily available, inexpensive. | Poor solubility of many organic reactants, potential for side reactions (hydrolysis). |
| Ionic Liquids | Negligible vapor pressure, high thermal stability, tunable properties, potential for recyclability. | Higher cost, potential toxicity and biodegradability concerns, viscosity can complicate handling. |
| Traditional Organic Solvents (e.g., Toluene, DMF) | Good solvating power for a wide range of reactants. | Volatility, flammability, toxicity, environmental persistence. |
Development of Reusable and Recyclable Catalytic Systems
Catalysts are a cornerstone of green chemistry as they can increase reaction efficiency, reduce energy consumption, and enable more atom-economical reaction pathways. The development of catalysts that can be easily separated from the reaction mixture and reused multiple times is a key area of research.
Ionic liquids , as mentioned previously, can often be recycled. For example, an iron-containing ionic liquid has been shown to be an efficient and recyclable catalyst for the synthesis of C3-substituted indoles, with the catalyst being recycled six times without a significant loss in activity. researchgate.net Similarly, imidazolium-based ionic liquids used for the extraction of indole from wash oil have demonstrated good recycling properties. researchgate.net
Heterogeneous catalysts , which exist in a different phase from the reactants, offer straightforward separation and recyclability. Nano copper oxide has been reported as a recyclable catalyst for the N-arylation of indoles, a reaction analogous to N-acetylation. researchgate.net The catalyst was shown to be reusable for up to four cycles without a significant decrease in its catalytic activity. Immobilizing homogeneous catalysts on solid supports, such as silica (B1680970) or polymers, is another strategy to facilitate their recovery and reuse.
Table 2: Examples of Recyclable Catalysts in Indole Synthesis
| Catalyst System | Reaction Type | Recyclability | Reference |
| Iron-containing Ionic Liquid | C3-substitution of indoles | Recycled 6 times without significant activity loss | researchgate.net |
| Nano Copper Oxide | N-arylation of indoles | Recycled up to 4 cycles without loss of activity | researchgate.net |
| Y(OTf)₃ in [BMI]BF₄ | 3-Acylation of indoles | Reused up to 4 times without significant loss of activity | researchgate.net |
Energy Efficiency in Synthetic Protocols (e.g., Microwave, Ultrasound)
Reducing energy consumption is a key principle of green chemistry. Alternative energy sources like microwave irradiation and ultrasound can often significantly reduce reaction times and, consequently, energy usage compared to conventional heating methods.
Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This leads to rapid and uniform heating of the reaction mixture, often resulting in dramatically shorter reaction times and improved yields. The synthesis of indole derivatives is well-suited to microwave heating. For example, a microwave-assisted, solvent-free Bischler indole synthesis has been reported. acsgcipr.org Furthermore, the use of microwave irradiation in conjunction with ionic liquids has been shown to be highly effective for the synthesis of various indole derivatives, including the acylation of indoles. researchgate.net The energy savings can be substantial as only the reaction vessel is heated, not the entire apparatus, and the reaction times are often reduced from hours to minutes. acsgcipr.org
Ultrasound-assisted synthesis employs acoustic cavitation to create localized high-temperature and high-pressure zones, which can enhance reaction rates. Like microwave synthesis, it can lead to shorter reaction times and higher yields. Ultrasound has been used to promote the synthesis of various indole-appended heterocycles. google.com
Table 3: Comparison of Conventional and Energy-Efficient Synthetic Methods
| Method | Typical Reaction Time | Energy Input | Advantages |
| Conventional Heating | Hours to days | High (heats entire apparatus) | Well-established, scalable |
| Microwave Irradiation | Minutes | Lower (heats only the sample) | Rapid heating, shorter reaction times, often higher yields |
| Ultrasound | Minutes to hours | Lower | Enhanced reaction rates, can be performed at lower bulk temperatures |
Integration of Green Chemistry Metrics in Process Development
To objectively assess the "greenness" of a chemical process, a variety of metrics have been developed. Integrating these metrics into the early stages of process development can guide the selection of more sustainable synthetic routes.
Atom Economy (AE) , as discussed in section 7.2, is a theoretical measure of reaction efficiency.
Process Mass Intensity (PMI) is a more holistic metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product. chemrxiv.orgacs.org
PMI = Total Mass in a Process / Mass of Product
A lower PMI indicates a more sustainable process. In the pharmaceutical industry, PMI values can be very high in the early stages of drug development but are often significantly reduced through process optimization. researchgate.netnih.gov
The E-Factor (Environmental Factor) is closely related to PMI and focuses on the amount of waste produced per unit of product.
E-Factor = Total Waste (in kg) / kg of Product
Ideally, the E-factor should be as close to zero as possible. Improving the E-factor was the motivation for developing an oxidative N-acylation of indoles using aerial oxygen as the terminal oxidant, which significantly reduces the waste generated compared to using stoichiometric oxidants. researchgate.net
By calculating and comparing these metrics for different potential synthetic routes to this compound, chemists can make informed decisions that lead to more environmentally responsible manufacturing processes. For example, a route that uses a recyclable catalyst in a benign solvent, even with a slightly lower yield, may be preferable to a high-yielding route that generates a large amount of hazardous waste. researchgate.net
Prospective Avenues in the Academic Research of Ethyl 1 Acetyl 1h Indole 2 Carboxylate
Discovery of Novel and More Efficient Synthetic Pathways
The classical synthesis of Ethyl 1-acetyl-1H-indole-2-carboxylate typically involves a two-step process: the formation of the ethyl indole-2-carboxylate (B1230498) core, followed by N-acetylation. The Fischer indole (B1671886) synthesis is a foundational method for creating the indole ring system itself. pharmaguideline.com For instance, ethyl pyruvate (B1213749) phenylhydrazone can be cyclized using catalysts like polyphosphoric acid or zinc chloride to yield ethyl indole-2-carboxylate. orgsyn.org More direct esterification of indole-2-carboxylic acid using thionyl chloride followed by the addition of ethanol (B145695) also provides the core ester in high yield. nih.gov
The subsequent N-acetylation of ethyl 1H-indole-2-carboxylate is the final step. While specific literature on the acetylation of the 2-carboxylate isomer is sparse, analogous acetylation of the ethyl 1H-indole-3-carboxylate isomer has been achieved using acetic anhydride (B1165640) in pyridine, a method that is directly applicable. tnstate.edunih.gov
Future research in this area is focused on developing more convergent and atom-economical pathways. One prospective approach is the exploration of one-pot multicomponent reactions (MCRs) that could construct the functionalized indole ring in a single operation from simple precursors. openmedicinalchemistryjournal.com Additionally, carbonylative approaches, which utilize carbon monoxide to build the carboxylate functionality during the ring-forming process, represent a modern and efficient strategy. For example, a palladium-catalyzed reductive cyclization of nitro compounds could be adapted for this purpose. beilstein-journals.org
| Synthetic Step | Reagents and Conditions | Typical Yield | Reference |
| Esterification | Indole-2-carboxylic acid, SOCl₂, absolute ethanol | 93% | nih.gov |
| Fischer Synthesis | Ethyl pyruvate phenylhydrazone, polyphosphoric acid | Not specified | orgsyn.org |
| N-Acetylation | Ethyl 1H-indole-3-carboxylate, acetic anhydride, pyridine | 99% | nih.gov |
| N-Alkylation | Ethyl indol-2-carboxylate, aq. KOH, acetone (B3395972), alkyl bromide | Excellent yields | mdpi.com |
Advanced Regio- and Stereoselective Functionalization Techniques
With the N1 and C2 positions occupied, functionalization of this compound is directed toward the C3 position and the benzene (B151609) ring (C4-C7). The N-acetyl group is a key directing element; as an electron-withdrawing group, it deactivates the pyrrole (B145914) ring, making C-H functionalization on the benzene portion more feasible compared to N-unsubstituted indoles.
Regioselectivity: Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for modifying indoles at positions that are otherwise difficult to access. rsc.org Research efforts are likely to focus on developing directing groups or specific catalysts that can selectively target the C4–C7 positions of the acetylated indole core. For instance, palladium and copper catalysts have been used with N-P(O)tBu₂ directing groups to achieve C7 and C6 arylation, respectively, a strategy that could be adapted for the N-acetyl substrate. nih.gov Friedel-Crafts acylation of indole-2-carboxylates can lead to mixtures of 3-, 5-, and 7-acyl derivatives depending on the Lewis acid catalyst used, highlighting the challenge and opportunity in controlling regioselectivity. clockss.org
Stereoselectivity: A significant frontier is the stereoselective conversion of the planar indole ring into three-dimensional indoline (B122111) structures with multiple stereocenters. researchgate.net Palladium-catalyzed asymmetric dearomatization reactions, for example, can construct chiral 2,3-disubstituted indolines from simple indoles. researchgate.net Applying such methodologies to this compound could generate complex chiral molecules, with the stereochemistry controlled by chiral ligands on the metal catalyst.
Exploration of Unconventional Reactivity Modes
The inherent electron-rich nature of the indole ring typically predisposes it to electrophilic substitution, particularly at the C3 position. However, the presence of two electron-withdrawing groups in this compound modifies this reactivity, enabling the exploration of unconventional chemical transformations.
One of the most promising areas is the use of "umpolung" strategies, which invert the normal polarity of the indole ring. nih.gov By making the C2 or C3 positions electrophilic instead of nucleophilic, new bond formations become possible. The N-acetyl group facilitates this polarity reversal, making the molecule susceptible to attack by nucleophiles at positions that are typically unreactive towards them. This approach is significantly underexplored for C2-carboxylated indoles and represents a fertile ground for discovering new synthetic methods. nih.gov
Another unconventional mode is dearomatization, which breaks the aromaticity of the indole system to create highly functionalized, three-dimensional structures. researchgate.net Asymmetric dearomatization, often achieved through transition metal catalysis, can convert the flat indole ring into complex indoline skeletons bearing multiple chiral centers, a challenging but highly valuable transformation in organic synthesis. researchgate.netwikipedia.org
Development of New Catalytic Systems for Indole Functionalization
Advances in catalysis are central to unlocking new synthetic possibilities for functionalized indoles. For a substrate like this compound, research into novel catalytic systems is crucial for achieving high efficiency and selectivity.
Transition Metal Catalysis: While palladium has been a workhorse, newer systems based on rhodium, ruthenium, and copper are expanding the scope of C-H functionalization. researchgate.netrsc.orgnih.gov These catalysts can enable a wide array of transformations, including arylation, alkenylation, and amidation, at previously inaccessible positions on the indole's benzene ring. rsc.org
Photoredox Catalysis: Visible-light photocatalysis offers a green and powerful method for generating radical intermediates under mild conditions. researchgate.net This approach could be used for the double C-H functionalization of the indole core, potentially allowing for the introduction of two different functional groups at the C2 and C3 positions in a controlled manner, although for the target compound, this would apply to other available positions. researchgate.net
Metal-Free Catalysis: To improve the sustainability and cost-effectiveness of synthetic methods, metal-free catalytic systems are gaining traction. researchgate.netdergipark.org.tr Organocatalysts or conditions employing reagents like iodine or ammonium (B1175870) chloride can promote transformations such as the synthesis of bis(indolyl)methanes or other C3-substituted derivatives, providing environmentally benign alternatives to traditional metal-catalyzed reactions. dergipark.org.tr
| Catalytic System | Transformation Type | Potential Application | Reference |
| Palladium/Copper | C-H Arylation (C4-C7) | Synthesis of complex biaryl indole structures | nih.gov |
| Rhodium | C4 C-H Functionalization | Site-selective introduction of functional groups | researchgate.net |
| Visible-Light Photocatalysis | Double C-H Functionalization | One-pot synthesis of multi-substituted indoles | researchgate.net |
| Metal-Free (e.g., L-proline) | Multicomponent Reactions | Efficient assembly of complex indole derivatives | dergipark.org.tr |
Integrated Experimental and Computational Approaches for Mechanistic Understanding and Compound Design
A modern approach to chemical research involves a synergistic combination of laboratory experiments and computational modeling. This integrated strategy is particularly valuable for understanding the complex reactivity of functionalized indoles and for designing more efficient synthetic routes.
Quantum chemical calculations, such as Density Functional Theory (DFT), can provide deep insights into reaction mechanisms. researchgate.net For this compound, computational studies can elucidate the electronic influence of the N-acetyl and C2-ester groups on the reactivity of different positions around the indole ring. This understanding helps predict the regioselectivity of nucleophilic or electrophilic attacks. nih.govacs.org For example, DFT studies on the atmospheric oxidation of indole have successfully identified the most favorable reaction pathways and the structure of resulting products. copernicus.org
Furthermore, computational models can be used to study the excited-state dynamics of indole derivatives, which is crucial for designing photocatalytic reactions. nih.govacs.org By modeling the transitions between electronic states, researchers can predict how the molecule will behave upon light absorption, aiding in the development of novel light-driven transformations. nih.gov This predictive power accelerates the discovery process, allowing chemists to focus experimental efforts on the most promising pathways and catalyst systems. researchgate.net
Scalable and Industrially Viable Synthetic Protocols
For any novel synthetic method to have a practical impact, particularly in the pharmaceutical industry, it must be scalable, safe, and cost-effective. Research into scalable protocols for the synthesis and functionalization of this compound is therefore a critical prospective avenue.
Microflow synthesis represents a significant advance in chemical manufacturing. eurekalert.org By performing reactions in small channels (around 1 mm in diameter), this technology allows for precise control over reaction time, temperature, and mixing. labmanager.com For indole synthesis, which can be plagued by the formation of unwanted dimers and other byproducts, microflow reactors can dramatically improve yields by minimizing the lifetime of unstable intermediates. Researchers have demonstrated that reactions can be completed in milliseconds, achieving product yields of up to 95% where traditional flask methods are less efficient. eurekalert.orglabmanager.com
The key advantages of flow synthesis for industrial applications include:
Enhanced Safety: Small reaction volumes minimize the risks associated with exothermic reactions or hazardous reagents.
Reproducibility and Scalability: Production can be scaled up by continuous operation over longer periods rather than by using larger, potentially more dangerous reactors. eurekalert.org
Higher Purity: Precise control reduces byproduct formation, simplifying purification processes.
Future work will focus on adapting the novel synthetic and functionalization reactions developed for this compound to continuous flow systems, paving the way for its efficient and economical production on an industrial scale.
Q & A
Q. What are the standard synthetic routes for preparing Ethyl 1-acetyl-1H-indole-2-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via a two-step process. First, esterification of indole-2-carboxylic acid with ethanol and concentrated H₂SO₄ yields ethyl 1H-indole-2-carboxylate (93.5% yield) . Subsequent acetylation is achieved using acyl chloride derivatives (e.g., acetyl chloride) in anhydrous 1,2-dichloroethane with AlCl₃ as a catalyst under argon, followed by purification via Combiflash chromatography (0–40% ethyl acetate/hexane) . Key optimizations include inert gas use to prevent oxidation and controlled reflux times (2–3 hours) monitored by TLC (25–33% ethyl acetate/hexane) .
Q. How is the purity and structural integrity of this compound validated?
- Methodological Answer : Purity is assessed via HPLC or TLC, while structural confirmation employs , , and FT-IR spectroscopy. Melting points (e.g., 65–67°C for alkylated analogs) provide additional validation . For crystalline derivatives, X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, ensuring structural accuracy .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use closed systems or local exhaust ventilation to avoid inhalation of dust. Wear PPE: dust respirators, nitrile gloves, safety glasses, and protective clothing. Handle under inert atmospheres (N₂/Ar) to mitigate reactivity risks . Emergency measures include acid-neutralizing protocols (e.g., 4 N HCl for spill neutralization) and waste segregation for professional disposal .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported melting points or yields across synthetic methods?
- Methodological Answer : Variations in melting points (e.g., 65–67°C vs. 199–201°C for related indole esters) may arise from polymorphism or impurities . Recrystallization from hot ethanol or hexane/ethyl acetate mixtures improves purity. Yield discrepancies are addressed by optimizing stoichiometry (e.g., 1.15:1 acyl chloride:indole ratio) and reaction time (monitored via TLC) . Differential Scanning Calorimetry (DSC) can further characterize thermal behavior.
Q. What strategies improve regioselectivity during indole ring functionalization (e.g., acetylation vs. alkylation)?
- Methodological Answer : Regioselectivity is influenced by electron-donating/withdrawing groups and catalyst choice. For acetylation at the 1-position, AlCl₃ directs electrophilic substitution due to its strong Lewis acidity . Alkylation (e.g., propargyl bromide) requires NaH in DMF to deprotonate the indole nitrogen, favoring N-substitution over C3 reactivity . Computational modeling (DFT) predicts reactive sites, guiding experimental design .
Q. How do structural modifications (e.g., substituents at the 1- or 3-position) affect biological activity?
- Methodological Answer : Introduce substituents via Friedel-Crafts acylation or Suzuki coupling, then evaluate activity via in vitro assays (e.g., enzyme inhibition). Acetyl groups at the 1-position enhance lipophilicity, potentially improving membrane permeability, while nitro or halogen groups at the 5-position may alter binding affinity . SAR studies correlate logP values (calculated via XlogP3) with pharmacokinetic profiles .
Q. What advanced techniques validate crystallographic data for novel derivatives?
Q. How can reaction scalability be achieved without compromising yield or purity?
- Methodological Answer : Transition from batch to flow chemistry for exothermic reactions (e.g., acylations). Use continuous extraction systems and in-line FTIR for real-time monitoring. Scale-up purification employs simulated moving bed (SMB) chromatography, achieving >99% purity with high-throughput Combiflash systems .
Data Contradiction Analysis
Q. Why do acetylation reactions using AlCl₃ occasionally yield side products, and how are these mitigated?
- Methodological Answer : Side products (e.g., diacetylated indoles) form due to excess acyl chloride or prolonged reaction times. Mitigation includes strict stoichiometric control (1.1:1 acyl chloride:indole ratio) and quenching with ice-cold water immediately post-reaction. LC-MS identifies byproducts, guiding iterative refinement of reaction conditions .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
